Myristoyl proline
Overview
Description
Myristoyl proline is a compound formed by the attachment of a myristoyl group, derived from myristic acid, to the amino acid proline. Myristic acid is a 14-carbon saturated fatty acid, and its attachment to proline results in a lipidated amino acid. This modification is significant in various biological processes, including protein-protein interactions, membrane targeting, and signal transduction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of myristoyl proline typically involves the reaction of myristic acid with proline. This can be achieved through the formation of an amide bond between the carboxyl group of myristic acid and the amino group of proline. The reaction is usually catalyzed by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using automated peptide synthesizers. These machines can efficiently couple myristic acid to proline under controlled conditions, ensuring high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the myristoyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the carbonyl group of the myristoyl moiety, converting it to an alcohol.
Substitution: The proline residue in this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic synthesis.
Substitution: Nucleophilic reagents like amines or thiols can be used in substitution reactions, often under mild conditions to preserve the integrity of the myristoyl group.
Major Products:
Oxidation: Hydroxylated this compound or this compound ketone.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives of this compound, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Myristoyl proline is used as a model compound to study lipidation processes and their effects on protein function. It serves as a substrate in enzymatic assays to investigate the activity of N-myristoyltransferases.
Biology: In biological research, this compound is used to study protein-lipid interactions and membrane targeting. It helps in understanding how lipid modifications influence protein localization and function within cells.
Medicine: this compound has potential therapeutic applications, particularly in the development of lipidated peptides for drug delivery. Its ability to enhance membrane permeability makes it a valuable tool in designing peptide-based therapeutics.
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. Its lipidation properties contribute to the stability and efficacy of active ingredients in these products.
Mechanism of Action
The mechanism of action of myristoyl proline involves its ability to interact with cellular membranes and proteins. The myristoyl group facilitates the anchoring of the compound to lipid bilayers, enhancing its membrane permeability. This lipidation also promotes protein-protein interactions, influencing signal transduction pathways and cellular localization of proteins.
Molecular Targets and Pathways: this compound targets various proteins involved in signal transduction, such as kinases and G-proteins. It modulates pathways related to cell growth, differentiation, and apoptosis by affecting the localization and activity of these proteins.
Comparison with Similar Compounds
Myristoyl glycine: Similar to myristoyl proline, but with glycine as the amino acid. It also participates in protein-lipid interactions and membrane targeting.
Myristoyl alanine: Another lipidated amino acid with alanine, used in studies of protein localization and function.
Myristoyl serine: Involves serine and is used to investigate the role of lipidation in protein signaling pathways.
Uniqueness: this compound is unique due to the presence of the proline residue, which introduces a distinct conformational rigidity compared to other lipidated amino acids. This rigidity can influence the overall structure and function of the lipidated protein, making this compound a valuable tool in studying the effects of lipidation on protein dynamics.
Properties
IUPAC Name |
(2S)-1-tetradecanoylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(21)20-16-13-14-17(20)19(22)23/h17H,2-16H2,1H3,(H,22,23)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWGTRJQCVYFBE-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86282-96-4 | |
Record name | Myristoyl proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086282964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MYRISTOYL PROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD09JD3K30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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